

Application Note: Quantification of Theophylline EP Impurity C by HPLC

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Compound of Interest

Compound Name: *Theophylline EP impurity C*

Cat. No.: *B195704*

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This application note details a precise and robust High-Performance Liquid Chromatography (HPLC) method for the quantification of **Theophylline EP Impurity C** (1,3-Dimethyluric Acid) in Theophylline active pharmaceutical ingredient (API). This method is based on the European Pharmacopoeia (EP) monograph for Theophylline and is suitable for researchers, scientists, and drug development professionals in a quality control environment.

Introduction

Theophylline, a methylxanthine derivative, is widely used for its bronchodilator effects in the treatment of respiratory diseases. During its synthesis and storage, impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the drug product. The European Pharmacopoeia specifies limits for several related substances, including Impurity C, chemically known as 1,3-dimethyluric acid. Accurate and reliable quantification of these impurities is a critical aspect of quality control. This document provides a detailed protocol for an HPLC method designed for this purpose.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the HPLC method described.

Parameter	Result
Retention Time of Theophylline	~ 6.0 min
Retention Time of Impurity C	~ 1.8 min (Relative Retention ~0.3)
Resolution (Theophylline & nearest peak)	> 2.0
Linearity (R^2)	> 0.999
Limit of Detection (LOD)	Typically < 0.01%
Limit of Quantification (LOQ)	Typically < 0.05%
Wavelength	272 nm

Experimental Protocol

This protocol is adapted from the European Pharmacopoeia monograph for Theophylline.[\[1\]](#)

1. Materials and Reagents

- Theophylline EP Reference Standard
- **Theophylline EP Impurity C CRS**
- Acetonitrile (HPLC grade)
- Sodium acetate (Analytical grade)
- Glacial acetic acid (Analytical grade)
- Water (HPLC grade)
- Theophylline API sample for testing

2. Chromatographic Conditions

Parameter	Specification
Column	Octadecylsilyl silica gel for chromatography (C18), 7 μ m, 4.0 mm x 250 mm
Mobile Phase	Mix 7 volumes of acetonitrile and 93 volumes of a 1.36 g/L solution of sodium acetate containing 5.0 mL/L of glacial acetic acid.[1]
Flow Rate	2.0 mL/min[1]
Injection Volume	20 μ L[1]
Column Temperature	Ambient
Detection	UV Spectrophotometer at 272 nm[1]
Run Time	3.5 times the retention time of Theophylline[1]

3. Preparation of Solutions

- Test Solution: Dissolve an accurately weighed quantity of the Theophylline sample in the mobile phase to obtain a final concentration of 1.0 mg/mL.
- Reference Solution (a) (0.1%): Dilute the Test Solution with the mobile phase to obtain a concentration of 0.001 mg/mL.
- Reference Solution (b) (System Suitability): Prepare a solution containing 0.1 mg/mL of Theophylline EP RS and 0.1 mg/mL of Theobromine RS in the mobile phase. Dilute this solution 1 to 10 with the mobile phase. This is used to ensure adequate resolution between Theophylline and other related substances.

4. System Suitability

Inject Reference Solution (b). The resolution between the peaks due to theobromine and theophylline should be a minimum of 2.0.[1] The relative retention time for Impurity C with respect to Theophylline is approximately 0.3.[1]

5. Analysis

Inject the Test Solution and Reference Solution (a) into the chromatograph.

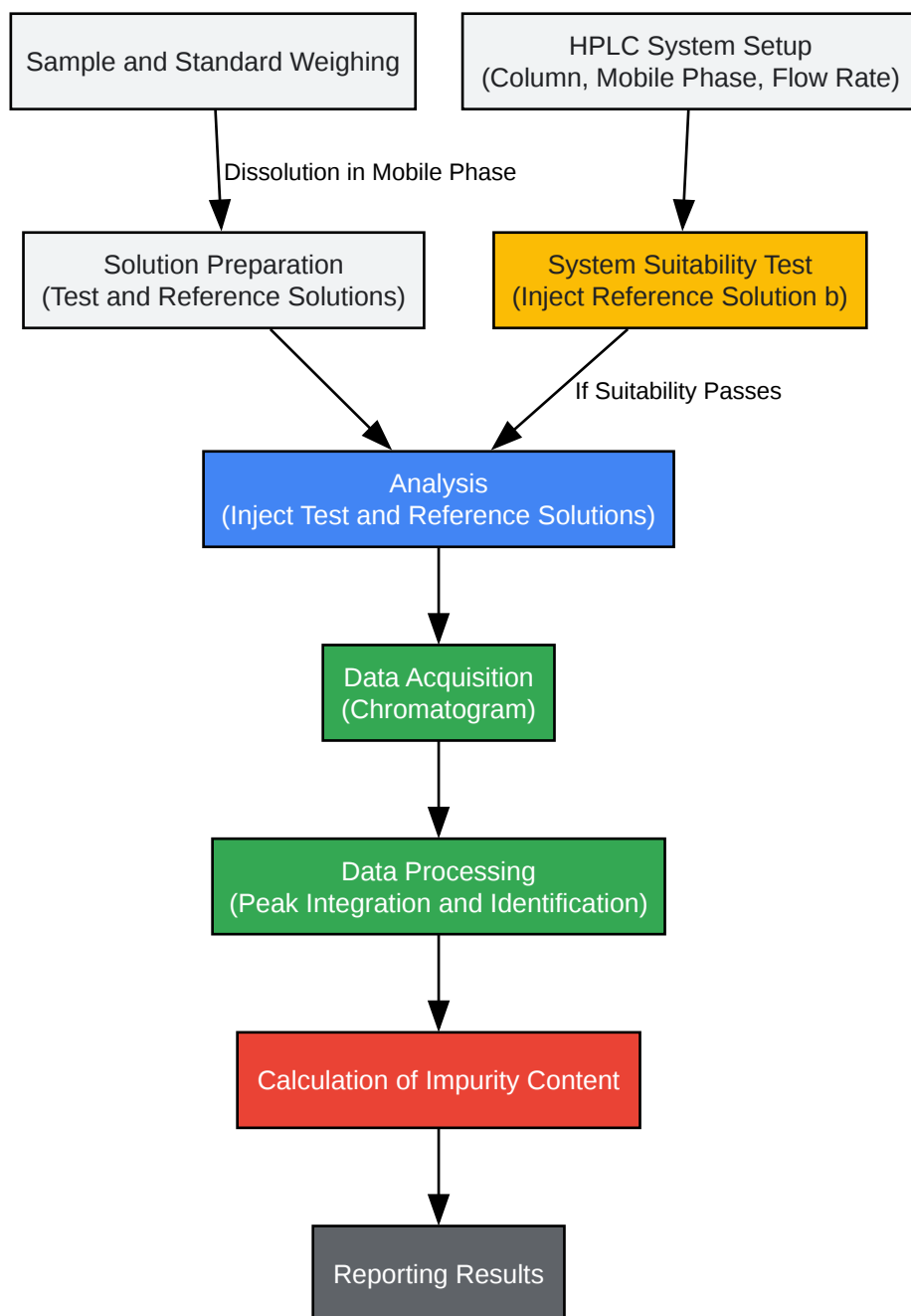
6. Calculation

The percentage of Impurity C in the Theophylline sample is calculated using the area of the principal peak from the chromatogram of Reference Solution (a) (representing 0.1%).

- Limit for Impurity C: Not more than the area of the principal peak in the chromatogram obtained with reference solution (a) (0.1%).[\[1\]](#)

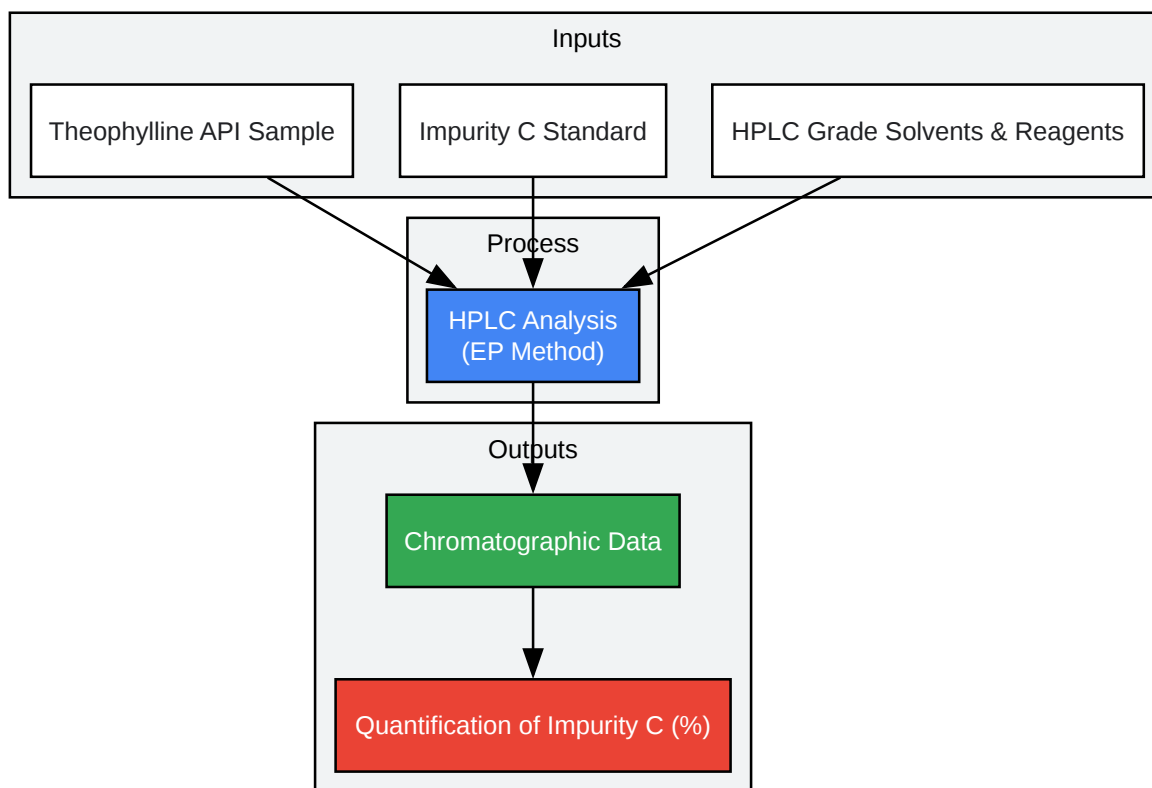
Workflow and Process Diagrams

The following diagrams illustrate the key processes involved in the quantification of **Theophylline EP Impurity C**.



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Caption: Experimental workflow for HPLC analysis.



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Caption: Logical relationship of the analytical process.

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References

- 1. drugfuture.com [drugfuture.com]
- To cite this document: BenchChem. [Application Note: Quantification of Theophylline EP Impurity C by HPLC]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b195704#hplc-method-for-quantification-of-theophylline-ep-impurity-c\]](https://www.benchchem.com/product/b195704#hplc-method-for-quantification-of-theophylline-ep-impurity-c)

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